molecular formula C20H23NO5 B118150 Trimethylcolchicinic acid methyl ether CAS No. 102491-73-6

Trimethylcolchicinic acid methyl ether

Cat. No. B118150
M. Wt: 357.4 g/mol
InChI Key: HFPMXDMZJUJZBX-UHFFFAOYSA-N
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Description

Trimethylcolchicinic acid methyl ether is a chemical compound with the molecular formula C20H23NO5 . It is also known by several other names such as NSC 201400, Deacetylcolchicine, Desacetylcolchicine, and Colchicine Impurity 22 . It is an antimitotic agent that intercepts microtubules by binding to tubulin and preventing its polymerization .


Synthesis Analysis

The synthesis of Trimethylcolchicinic acid methyl ether could potentially involve the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . The reaction is often run with a mixture of the alkoxide and its parent alcohol .


Molecular Structure Analysis

The molecular structure of Trimethylcolchicinic acid methyl ether consists of 48 bonds in total, including 27 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 3 ethers .


Chemical Reactions Analysis

Ethers, including Trimethylcolchicinic acid methyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Trimethylcolchicinic acid methyl ether is a crystalline solid with a boiling point of approximately 490.03°C and a density of approximately 1.2532 . It is soluble in DMSO and Ethanol .

Scientific Research Applications

Application in Chronic Lymphocytic Leukaemia (CLL) Treatment

Trimethylcolchicinic acid methyl ether (NSC 36354) shows potential for therapeutic value in the treatment of CLL. Studies have indicated that its structural analogues, including colchicine, exhibit cytocidal action on lymphocytes in CLL, suggesting a mode of action involving binding to micro-tubular elements in lymphocytes (Thomson, O'Connor, & Wetherley‐Mein, 2009).

Radiolabelling Technique in Molecular Imaging

Trimethylcolchicinic acid methyl ether has been studied in the context of radiolabelling techniques. It serves as a catalyst in the preparation of 11C labelled methyl esters, which are important in molecular imaging and medical diagnostics (Ackermann, Tochon-Danguy, & Scott, 2004).

Potential Use in Tumor Imaging

A study explored the use of trimethylcolchicinic acid, derivatived from colchicine, conjugated to diethylene triamine pentacetate acid (DTPA) for developing 99mTc-labeled tumor imaging agents. This approach showed promising results for tumor imaging with SPECT, highlighting good hydrophilicity and stability at room temperature (Wang, Zhang, Yang, Xue, & Liu, 2016).

Safety And Hazards

When handling Trimethylcolchicinic acid methyl ether, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMXDMZJUJZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866138
Record name 7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colchicine, N-deacetyl-

CAS RN

3476-50-4
Record name Deacetylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
RF Raffauf, AL Farren, GE Ullyot - Journal of the American …, 1953 - ACS Publications
… This «-trimethylcolchicinic acid methyl ether could not be … Trimethylcolchicinic Acid Methyl Ether d-Tartrates (IV). —A sample of the … Three grams of trimethylcolchicinic acid methyl ether d…
Number of citations: 33 pubs.acs.org
DC Stolinsky, EM Jacobs, LE Irwin, TF Pajak… - Oncology, 1976 - karger.com
… Preliminary clinical experience with trimethylcolchicinic acid methyl ether d-tartrate (TMCA) in … Clinical trial of trimethylcolchicinic acid methyl ether d-tartrate (TMCA: NSC-36354) in …
Number of citations: 12 karger.com
J Leiter, V Downing, JL Hartwell… - Journal of the National …, 1952 - academic.oup.com
MATERIALS AND METHODS Coichicine, USP, was obtained from commercial sources. From the light brown solid, after purification by chromatographing (24) on activated alumina, a …
Number of citations: 60 academic.oup.com
V Castro, P Muriel - Journal of applied toxicology, 1996 - Wiley Online Library
… It is very important to distinguish TMCA from trimethylcolchicinic acid methyl ether (also abbreviated to TMCA), which has been demonstrated to be useful in various malignancie ~ ~ ~ …
DC Stolinsky, EM Jacobs… - Cancer …, 1967 - pubmed.ncbi.nlm.nih.gov
Clinical trial of trimethylcolchicinic acid methyl ether d-tartrate (TMCA; NSC-36354) in advanced cancer Clinical trial of trimethylcolchicinic acid methyl ether d-tartrate (TMCA; …
Number of citations: 24 pubmed.ncbi.nlm.nih.gov
H Lessner, U Jonsson, V Loeb… - Cancer chemotherapy …, 1963 - pubmed.ncbi.nlm.nih.gov
Preliminary clinical experience with trimethylcolchicinic acid methyl ether d-tartrate (TMCA) in various malignancies Preliminary clinical experience with trimethylcolchicinic acid methyl …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
DC Stolinsky, EM Jacobs, J Braunwald… - Cancer Chemotherapy …, 1972 - europepmc.org
Further study of trimethylcolchicinic acid, methyl ether, d-tartrate (TMCA; NSC-36354) in patients with malignant melanoma. - Abstract - Europe PMC Sign in | Create an account https://orcid.org …
Number of citations: 13 europepmc.org
WW Smith, IM Alderman - Radiation Research, 1962 - JSTOR
… Pretreatment with colchicine or trimethylcolchicinic acid methyl ether res in an advance in the time of hemopoietic recovery and increased survival in radiated mice (1-5). This effect on …
Number of citations: 21 www.jstor.org
FD Johnson, EM Jacobs - Cancer, 1971 - Wiley Online Library
… llJ4 The present study of 73 patients with malignant melanoma was prompted by the encouraging results obtained with the initial clinical trials of trimethylcolchicinic acid methyl ether d-…
DC Stolinsky, JM Weiner, JR Bateman - Oncology, 1980 - karger.com
9 patients with chronic granulocytic leukemia were treated sequentially with busulfan, 6-mercaptopurine, and trimethylcolchicinic acid methyl ether d-tartrate (TMCA; NSC-36354). …
Number of citations: 3 karger.com

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